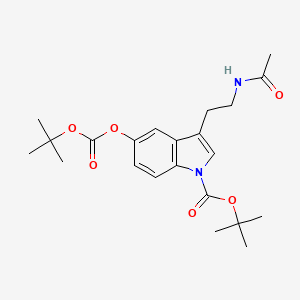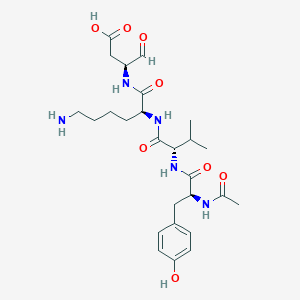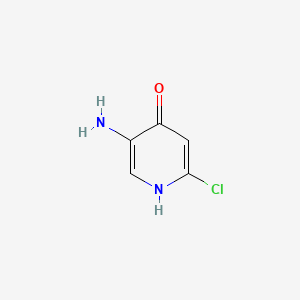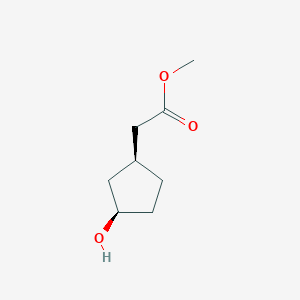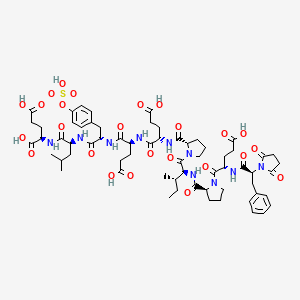
Ethyl 3-(isoxazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(isoxazol-4-yl)propanoate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(isoxazol-4-yl)propanoate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. . The reaction conditions often include moderate temperatures and the use of solvents like ethyl acetate or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also gaining traction due to environmental and economic considerations . These methods often employ green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(isoxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-(isoxazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 3-(isoxazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-(isoxazol-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-ethoxycarbonyl-1H-imidazol-4-yl)propenoate: This compound has similar structural features but different biological activities.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: This derivative has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Propiedades
Número CAS |
141679-80-3 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 |
Nombre IUPAC |
ethyl 3-(1,2-oxazol-4-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3 |
Clave InChI |
ZXJPLZNROKXVHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CON=C1 |
Sinónimos |
4-Isoxazolepropanoicacid,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


